molecular formula C11H12N4O2S B413630 3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione CAS No. 312915-44-9

3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione

Cat. No.: B413630
CAS No.: 312915-44-9
M. Wt: 264.31g/mol
InChI Key: FEFNRDPXDLIZTH-UHFFFAOYSA-N
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Description

3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a purine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by its fusion with a purine derivative. Key steps include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of an appropriate α-haloketone with thiourea under basic conditions.

    Alkylation: The thiazole intermediate is then alkylated with allyl bromide in the presence of a base such as potassium carbonate.

    Cyclization: The alkylated thiazole undergoes cyclization with a purine derivative, typically using a dehydrating agent like phosphorus oxychloride (POCl₃).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄), resulting in the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles like amines or thiols replace the allyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Amino or thio derivatives

Scientific Research Applications

Chemistry

In chemistry, 3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their potential as antiviral, anticancer, and anti-inflammatory agents. The ability to modify its structure allows for the optimization of its pharmacological properties.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its application in material science is an area of ongoing research.

Mechanism of Action

The mechanism of action of 3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Decyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione
  • 3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione

Uniqueness

Compared to similar compounds, this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the allyl group, in particular, allows for unique interactions with biological targets and can be a site for further chemical modifications to enhance its properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-methyl-2-prop-2-enyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-3-4-15-9(16)7-8(13(2)11(15)17)12-10-14(7)5-6-18-10/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFNRDPXDLIZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC=C)N3CCSC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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